N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide
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Overview
Description
N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide is an organic compound featuring a thiazole ring substituted with a fluorophenyl group, ethyl chain, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole Synthesis: : The compound synthesis starts with the formation of the thiazole ring. Typically, a thioamide and an alpha-bromo ketone undergo cyclization to form the thiazole core.
Fluorophenyl Substitution: : Next, the thiazole ring is substituted with a 2-fluorophenyl group. This step typically involves a nucleophilic aromatic substitution reaction.
Final Assembly: : The final step is the attachment of the ethyl and prop-2-enamide groups. This might involve coupling reactions such as amide bond formation using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Batch Synthesis: : The compound can be synthesized in batches using standard organic synthesis techniques, ensuring purity and yield.
Flow Chemistry: : For industrial-scale production, flow chemistry might be utilized to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the prop-2-enamide moiety, forming a variety of oxidized products.
Reduction: : Reduction reactions may involve the thiazole ring or the prop-2-enamide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3, or H2O2 for oxidation reactions.
Reducing Agents: : NaBH4 or LiAlH4 for reduction processes.
Substitution Conditions: : Bases like NaH or KOH, and catalysts such as Pd/C for substitution reactions.
Major Products
Oxidized Products: : Depending on the reaction conditions, oxidation can yield aldehydes, ketones, or carboxylic acids.
Reduced Products: : Reduction may result in alcohols or amines.
Substituted Derivatives: : Various functional groups can be introduced to the fluorophenyl ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex chemical structures.
Biology
Biological Probes: : Employed in biological assays to understand molecular interactions and pathways.
Medicine
Industry
Material Science: : May be used in the creation of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets within biological systems. The thiazole ring, in particular, can interact with enzymes and proteins, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions or hydrogen bonding, while the prop-2-enamide moiety can participate in covalent bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enamide
N-[1-[2-(Phenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Uniqueness
N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide stands out due to the specific substitution pattern on the thiazole ring, which confers unique electronic and steric properties, enhancing its potential efficacy and versatility in various applications.
Properties
IUPAC Name |
N-[1-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-3-13(18)16-9(2)12-8-19-14(17-12)10-6-4-5-7-11(10)15/h3-9H,1H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPFWJCDOAPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2=CC=CC=C2F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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